4-hydrazinyl-7,8-dimethoxy-5H-pyrimido[5,4-b]indole
Description
Properties
IUPAC Name |
(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-18-8-3-6-7(4-9(8)19-2)16-11-10(6)14-5-15-12(11)17-13/h3-5,16H,13H2,1-2H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBALNPXAQGTIKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=NC=N3)NN)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazinyl-7,8-dimethoxy-5H-pyrimido[5,4-b]indole typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced through a cyclization reaction involving appropriate precursors such as amidines or guanidines.
Hydrazinyl Substitution: The hydrazinyl group can be introduced through the reaction of the intermediate compound with hydrazine hydrate under controlled conditions.
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-7,8-dimethoxy-5H-pyrimido[5,4-b]indole can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of 4-hydrazinyl-7,8-dimethoxy-5H-pyrimido[5,4-b]indole exhibit various biological activities. Notable effects include:
- Antihypertensive Effects : Similar compounds have shown promise in managing blood pressure.
- Inotropic Activity : Some derivatives demonstrate positive inotropic effects, which can be beneficial in treating heart failure.
- Vasodilatory Effects : Certain derivatives have been identified as effective vasodilators, aiding in cardiovascular health.
- Platelet Aggregation Inhibition : Compounds derived from this structure have shown potential in inhibiting platelet aggregation, which is vital for preventing thrombotic events.
Applications in Medicinal Chemistry
The compound's applications span multiple areas within medicinal chemistry:
- Anticancer Research : Due to its structural similarities with other bioactive molecules, it is being investigated for potential anticancer properties.
- Cardiovascular Therapies : Its ability to affect cardiac contractility and vascular tone makes it a candidate for developing new cardiovascular drugs.
- Neurological Studies : Investigations into its neuroprotective effects are ongoing, particularly concerning ischemic conditions.
Case Studies and Research Findings
Several studies have documented the pharmacological activities of this compound and its derivatives:
Mechanism of Action
The mechanism of action of 4-hydrazinyl-7,8-dimethoxy-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The pyrimido[5,4-b]indole core is a versatile pharmacophore. Substitutions at positions 4, 7, and 8 significantly influence biological activity, solubility, and synthetic accessibility. Below is a detailed comparison with key analogs:
Substitution at Position 4
a. 4-Amino-7,8-dimethoxy-5H-pyrimido[5,4-b]indole
- Structure: Replaces hydrazinyl with an amino (-NH₂) group.
- Activity: Demonstrates potent PDE inhibition (IC₅₀ values in the nanomolar range), particularly against PDE3 and PDE4 isoforms, making it a candidate for cardiovascular and anti-inflammatory applications .
- Synthesis : Prepared via nucleophilic substitution of 4-chloro precursors with ammonia .
b. 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole
- Structure : Chloro (-Cl) substitution at position 3.
- Role: Serves as a precursor for synthesizing hydrazinyl and amino derivatives. The chloro group enhances electrophilicity, facilitating nucleophilic displacement reactions .
- Commercial Availability : Listed in chemical catalogs (CAS: 384367-10-6) but marked as discontinued in some sources .
c. 4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole
- Structure : Hydrazinyl at position 4 and methyl (-CH₃) at position 8.
- Molecular Formula: C₁₁H₁₁N₅ (Monoisotopic mass: 213.101445) .
Substitution at Positions 7 and 8
a. 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole
- Structure : Fluoro (-F) at position 8 and chloro at position 4.
- Properties : The electron-withdrawing fluoro group increases metabolic stability. Its collision cross-section and SMILES (C1=CC2=C(C=C1F)C3=C(N2)C(=NC=N3)Cl) suggest a planar geometry conducive to intercalation or enzyme binding .
b. 4-[4-(4-Fluorophenyl)piperazin-1-yl]-7,8-dimethoxy-5H-pyrimido[5,4-b]indole
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
4-Hydrazinyl-7,8-dimethoxy-5H-pyrimido[5,4-b]indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C₁₂H₁₃N₅O₂
- Molar Mass : 259.26 g/mol
- Density : 1.55 g/cm³ (predicted)
- Boiling Point : 535.7 °C (predicted)
- pKa : 14.51 (predicted) .
Research indicates that this compound may exhibit various mechanisms of action:
- Cardiotonic Effects : Studies have shown that this compound can influence cardiac tissue, suggesting potential applications in treating heart-related conditions. Specifically, it has demonstrated inotropic and chronotropic effects in isolated cardiac preparations .
- Antitumor Activity : Preliminary investigations suggest that derivatives of this compound may possess antitumor properties. For instance, related compounds have been reported to induce apoptosis in cancer cell lines through mechanisms involving tubulin polymerization inhibition .
- Dopamine Receptor Interaction : The compound's structural analogs have been studied for their interaction with dopamine receptors, particularly D3 receptors, which are implicated in various neuropsychiatric disorders. This interaction could provide insights into its potential use in treating conditions like schizophrenia and drug addiction .
Biological Activity Data
A summary of biological activity findings is presented in the following table:
| Activity Type | Observations | Reference |
|---|---|---|
| Cardiotonic | Positive inotropic and chronotropic effects | |
| Antitumor | Induces apoptosis in cancer cell lines | |
| Dopamine Receptor | Selective binding to D3 receptors |
Cardiotonic Effects
In a study evaluating the effects of this compound on isolated cardiac tissues, researchers noted significant increases in contractility and heart rate. These findings suggest its potential as a therapeutic agent for heart failure or other cardiac dysfunctions.
Antitumor Activity
Another investigation focused on the antitumor properties of related pyrimidoindole compounds. These studies revealed that certain derivatives exhibited low EC50 values (as low as 0.004 µM) against human breast cancer cells, indicating potent cytotoxicity and the potential for development into anticancer therapies .
Q & A
Basic Synthesis: What are the foundational synthetic routes for preparing 4-hydrazinyl-7,8-dimethoxy-5H-pyrimido[5,4-b]indole?
Methodological Answer:
The synthesis typically begins with ethyl 3-aminoindole-2-carboxylate, which undergoes cyclization with formamide to form the pyrimidoindole core. Subsequent steps include:
- Chlorination : Treatment with phosphorus oxychloride (POCl₃) to introduce a chlorine atom at position 4 .
- Hydrazine substitution : Reaction of the chlorinated intermediate with hydrazine to yield the hydrazinyl derivative.
- Methoxy group introduction : Dimethyl sulfate or methyl iodide under basic conditions adds methoxy groups at positions 7 and 7.
Key parameters include temperature control (80–120°C) and solvent selection (e.g., ethanol or DMF). Yields for core steps range from 70% to 80% .
Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity of the hydrazinyl derivative?
Methodological Answer:
Optimization strategies involve:
- Catalyst selection : Use of CuI in cascade cyclization reactions to enhance regioselectivity (e.g., 77–90% yields reported for similar frameworks) .
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) resolves impurities.
Advanced techniques like continuous flow reactors may reduce reaction times and waste .
Structural Characterization: What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H NMR (400 MHz, CDCl₃) reveals characteristic peaks:
- Hydrazinyl protons: δ 6.8–7.2 ppm (broad singlet).
- Methoxy groups: δ 3.8–4.0 ppm (singlet) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 263.69 for C₁₂H₁₀ClN₃O₂ analogs) .
- X-ray crystallography : Resolves ambiguities in regiochemistry for complex derivatives .
Biological Activity: What in vitro assays are used to evaluate its potential therapeutic applications?
Methodological Answer:
- Antiviral activity : Inhibition of viral replication (e.g., Hepatitis B) via plaque reduction assays in HepG2 cells .
- Antitumor screening : MTT assays against cancer cell lines (e.g., IC₅₀ values for pyrimidoindole analogs range from 5–20 µM) .
- Cardiotonic effects : Measurement of cyclic nucleotide phosphodiesterase (PDE) inhibition in guinea pig atria .
Data Contradiction: How to resolve discrepancies in reported biological activities across studies?
Methodological Answer:
- Control standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and assay protocols.
- Structural validation : Confirm compound purity (>95% by HPLC) and regiochemistry (via 2D NMR) to rule out isomer interference .
- Dose-response curves : Compare EC₅₀ values under identical conditions (e.g., PDE inhibition varies with substituents: Ki = 0.21 nM for optimized analogs ).
Structure-Activity Relationship (SAR): Which substituents enhance selectivity for α₁-adrenoceptors?
Methodological Answer:
- Piperazine derivatives : Substituents like 2-methoxyphenyl or 2-chlorophenyl on the piperazine ring improve α₁ affinity (Ki = 0.21 nM) and selectivity (>10,000-fold over α₂ receptors) .
- Methoxy positioning : 7,8-Dimethoxy groups enhance membrane permeability but may reduce solubility .
Stability and Storage: What conditions prevent degradation of the hydrazinyl group?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to avoid photodegradation.
- Humidity control : Use desiccants (silica gel) to prevent hydrolysis of the hydrazine moiety.
- Solubility : Dissolve in DMSO for long-term storage (100 mM stock solutions stable for 6 months) .
Advanced Modifications: How can the pyrimidoindole core be functionalized for targeted drug delivery?
Methodological Answer:
- Click chemistry : Introduce alkyne handles for azide-alkyne cycloaddition (e.g., PEGylation for improved pharmacokinetics).
- Prodrug strategies : Esterification of methoxy groups to enhance oral bioavailability .
Toxicological Profiling: What assays assess its safety profile in preclinical models?
Methodological Answer:
- Acute toxicity : OECD Guideline 423 tests in rodents (LD₅₀ > 500 mg/kg suggests low toxicity) .
- Genotoxicity : Ames test for mutagenicity (negative results reported for related indole derivatives) .
Computational Modeling: Which software tools predict binding modes to viral targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
